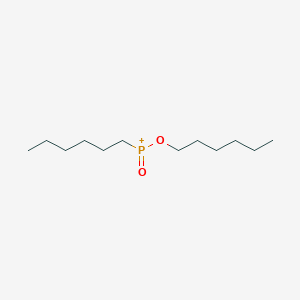![molecular formula C18H14N2O4 B14322023 4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid CAS No. 102769-85-7](/img/structure/B14322023.png)
4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazinylidene group attached to a naphthalene carboxylic acid, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid typically involves the condensation of 2-methoxyphenylhydrazine with a naphthalene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods ensures consistent quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine-substituted naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(4-Methoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
- Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate
Uniqueness
4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid is unique due to its naphthalene core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
102769-85-7 |
|---|---|
Molekularformel |
C18H14N2O4 |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
1-hydroxy-4-[(2-methoxyphenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H14N2O4/c1-24-16-9-5-4-8-14(16)19-20-15-10-13(18(22)23)17(21)12-7-3-2-6-11(12)15/h2-10,21H,1H3,(H,22,23) |
InChI-Schlüssel |
XVVNSYPASGOJCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid](/img/structure/B14321948.png)
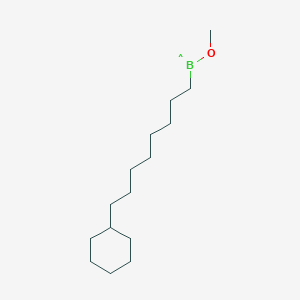
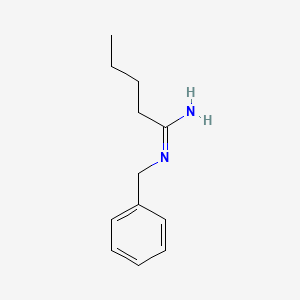
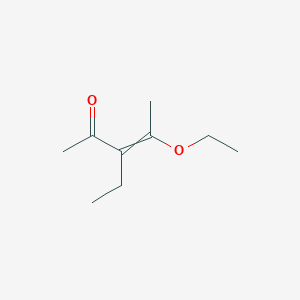
![1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane](/img/structure/B14321979.png)
![5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid](/img/structure/B14321992.png)
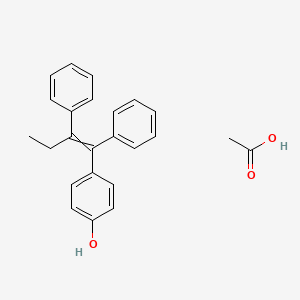
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)
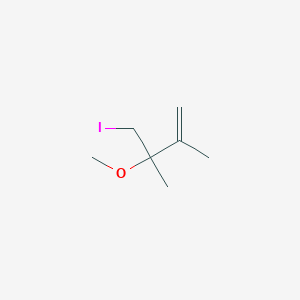
![4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14322026.png)
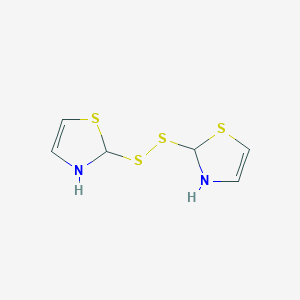
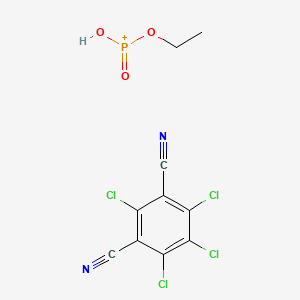
![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)
